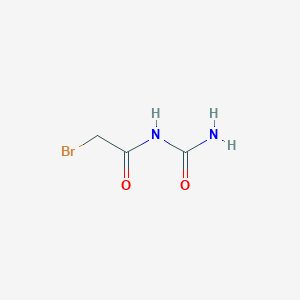

2-bromo-N-carbamoylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-carbamoylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrN2O2/c4-1-2(7)6-3(5)8/h1H2,(H3,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOUXXMRKBVCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979459 | |

| Record name | 2-Bromo-N-[hydroxy(imino)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6333-87-5 | |

| Record name | NSC32209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-[hydroxy(imino)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-N-carbamoylacetamide: Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 2-bromo-N-carbamoylacetamide, a specialized organic molecule belonging to the α-haloamide class of compounds. For researchers, medicinal chemists, and drug development professionals, understanding the nuanced characteristics of such reagents is pivotal for innovation. This document delineates its chemical structure, physicochemical properties, and inherent reactivity, while also exploring its potential, yet currently uncharacterized, role in modern chemical synthesis and pharmaceutical design.

Chemical Identity and Structure

2-bromo-N-carbamoylacetamide, also known as (bromoacetyl)urea, is characterized by a bromoacetamide core functionalized with a terminal carbamoyl (urea) group. This unique combination of a reactive alkylating center and a hydrogen-bonding moiety defines its chemical persona.

The fundamental identifiers for this compound are summarized below:

| Property | Value |

| IUPAC Name | 2-bromo-N-carbamoylacetamide |

| Synonyms | (Bromoacetyl)urea |

| CAS Number | 68623-45-0 |

| Molecular Formula | C₃H₅BrN₂O₂ |

| Molecular Weight | 181.00 g/mol |

| Canonical SMILES | C(C(=O)NC(=O)N)Br |

The two-dimensional structure of the molecule highlights the key functional groups: an electrophilic α-carbon bonded to bromine, a central amide linkage, and a terminal urea group.

Caption: Proposed workflow for the synthesis of 2-bromo-N-carbamoylacetamide.

Potential Applications in Drug Development

While specific biological activities of 2-bromo-N-carbamoylacetamide have not been reported, its chemical structure is highly suggestive of its potential utility in medicinal chemistry, particularly as a covalent modifier of proteins. The α-haloamide motif is a well-established "warhead" for designing targeted covalent inhibitors. [1]

Mechanism of Covalent Inhibition

Targeted covalent inhibitors function by forming a stable, permanent bond with a specific amino acid residue within the target protein, leading to irreversible inhibition. [1]For an α-bromoamide like 2-bromo-N-carbamoylacetamide, the most likely target is a nucleophilic cysteine residue.

The mechanism involves the nucleophilic thiol side chain of a cysteine residue attacking the electrophilic α-carbon of the bromoacetamide. This SN2 reaction results in the formation of a stable thioether bond and the displacement of the bromide ion. This covalent modification permanently blocks the protein's active site or an allosteric site, leading to potent and often prolonged pharmacological effects.

Caption: General mechanism of covalent modification by 2-bromo-N-carbamoylacetamide.

Rationale as a Research Tool

-

Enzyme Inhibitor Scaffold : It could serve as a starting point or fragment for developing novel enzyme inhibitors, particularly for enzymes with a cysteine in their active site, such as certain proteases, kinases, or deacetylases. [1]* Chemical Probe : As an alkylating agent, it could be used as a chemical probe to identify and label cysteine-containing proteins in complex biological systems, aiding in target identification and validation.

-

Synthetic Intermediate : The compound is a bifunctional building block. The bromoacetyl moiety provides a reactive handle for conjugation, while the urea group can be used as a scaffold for further synthetic elaboration to build more complex molecules. [2]

Conclusion

2-bromo-N-carbamoylacetamide is a molecule of significant potential, defined by the dual-functionality of its reactive α-bromoamide group and its hydrogen-bonding urea moiety. While it remains a sparsely characterized compound, its fundamental chemical properties make it a compelling candidate for exploration in several research domains. As a potent alkylating agent, it holds promise as a scaffold for the design of covalent inhibitors and as a versatile intermediate in multi-step organic synthesis. This guide serves as a foundational resource, providing the necessary theoretical and practical framework for scientists to begin investigating the utility of this compound in their own research and development endeavors.

References

-

Pace, V., Holzer, W. The Fascinating Chemistry of α‐Haloamides. ChemistryOpen. Available at: [Link]

-

Pace, V., Holzer, W. The Fascinating Chemistry of α-Haloamides. PubMed. Available at: [Link]

-

Fahad, M., et al. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[3][4]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PMC. Available at: [Link]

-

ResearchGate. Nucleophilic addition of α‐halohydroxamates. ResearchGate. Available at: [Link]

-

PubChem. 2-Bromoacetamide. PubChem. Available at: [Link]

-

American Elements. 2-Bromo-N,N-dimethylacetamide. American Elements. Available at: [Link]

-

Procter, R. S. J., et al. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC. Available at: [Link]

-

CAS Common Chemistry. 2-(Hydroxymethylene)cyclohexanone. CAS Common Chemistry. Available at: [Link]

-

PubChem. 2-Bromo-N,N-dibutylacetamide. PubChem. Available at: [Link]

-

ChemRxiv. Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Available at: [Link]

-

YouTube. reactions of amides & strong nucleophiles. YouTube. Available at: [Link]

-

NIST WebBook. 2-Bromoacetamide. NIST WebBook. Available at: [Link]

-

CAS Common Chemistry. Bromoacetamide. CAS Common Chemistry. Available at: [Link]

-

ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Available at: [Link]

-

ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available at: [Link]

-

Breier, F., et al. 2-Bromoacetamide. PMC. Available at: [Link]

-

Organic Syntheses. n-bromoacetamide. Organic Syntheses. Available at: [Link]

- Google Patents. Method for synthesizing bromoacetamide. Google Patents.

-

Frontiers. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers. Available at: [Link]

Sources

Molecular weight and formula of 2-bromo-N-carbamoylacetamide

Technical Profile: 2-Bromo-N-carbamoylacetamide Molecular Formula & Weight Analysis for Drug Discovery Applications

Part 1: Executive Summary

2-Bromo-N-carbamoylacetamide (Systematic Name: N-(Bromoacetyl)urea; CAS: 6333-87-5) is a specialized ureide intermediate used primarily in the synthesis of nitrogenous heterocycles, specifically hydantoins and oxazolidines. Its structural core—a urea moiety acylated by a bromoacetyl group—serves as a bifunctional electrophile. The bromine atom at the

This guide details the molecular weight derivation, synthesis logic, and analytical fingerprints required for the rigorous identification and utilization of this compound in pharmaceutical workflows.

Part 2: Physicochemical Characterization

The precise molecular weight determination of 2-bromo-N-carbamoylacetamide is critical for mass spectrometry (MS) calibration and stoichiometric calculations in organic synthesis.

Molecular Formula & Weight Breakdown

Chemical Structure:

Molecular Formula:

Table 1: Molecular Weight Calculation (Isotopic Abundance)

| Element | Count | Isotope | Atomic Mass (Da) | Contribution (Da) |

| Carbon (C) | 3 | 12.011 | 36.033 | |

| Hydrogen (H) | 5 | 1.008 | 5.040 | |

| Nitrogen (N) | 2 | 14.007 | 28.014 | |

| Oxygen (O) | 2 | 15.999 | 31.998 | |

| Bromine (Br) | 1 | 78.918 | 78.918 | |

| 80.916 | 80.916 | |||

| Total Average MW | 180.99 g/mol | |||

| Monoisotopic Mass | ( | 179.953 Da |

Critical Analytical Note: In Mass Spectrometry (LC-MS/GC-MS), this compound will not appear as a single peak at 181. Instead, it exhibits a characteristic 1:1 doublet at

180 and 182 due to the nearly equal natural abundance ofand .

Part 3: Synthesis & Reaction Logic

The synthesis of 2-bromo-N-carbamoylacetamide follows a nucleophilic acyl substitution pathway. The choice of reagents—Bromoacetyl chloride and Urea—requires strict moisture control to prevent hydrolysis of the acid chloride.

Synthetic Protocol (Acylation of Urea)

Reagents:

-

Urea (

) - Nucleophile -

Bromoacetyl Chloride (

) - Electrophile -

Solvent: Dichloromethane (DCM) or anhydrous Benzene (historical standard)

Mechanism:

-

Nucleophilic Attack: The urea nitrogen attacks the carbonyl carbon of bromoacetyl chloride.

-

Elimination: Chloride ion is expelled, reforming the carbonyl and generating the protonated intermediate.

-

Deprotonation: Loss of HCl yields the neutral ureide.

Visualization: Synthesis Pathway

Figure 1: Reaction logic for the acylation of urea to form 2-bromo-N-carbamoylacetamide.

Part 4: Applications in Heterocyclic Chemistry

The primary utility of 2-bromo-N-carbamoylacetamide lies in its ability to undergo intramolecular cyclization . Under basic conditions, the terminal nitrogen (or oxygen, depending on tautomerism) attacks the

Cyclization Mechanism (Hydantoin Synthesis)

This transformation is a classic example of an intramolecular

Protocol Insight:

-

Base: Aqueous NaOH or alcoholic KOH.

-

Temperature: Reflux conditions often required to overcome the activation energy for ring closure.

-

Outcome: Formation of the 5-membered hydantoin ring, a privileged scaffold in anticonvulsant drugs (e.g., Phenytoin derivatives).

Visualization: Cyclization Logic

Figure 2: Base-catalyzed cyclization of 2-bromo-N-carbamoylacetamide to hydantoin.

Part 5: Safety & Handling Protocols

As an

-

Hazard Class: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

-

Mechanism of Toxicity: Can alkylate DNA or protein residues (cysteine thiols) via

displacement of the bromine. -

Handling:

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Containment: Weigh and transfer only within a certified chemical fume hood.

-

Decontamination: Treat spills with dilute ammonia or sodium thiosulfate to quench the alkylating potential before disposal.

-

References

-

PubChem. (2025).[1] Compound Summary: Bromoacetylurea (CID 79049). National Library of Medicine. [Link]

- Hofmann, K. (1953). Imidazole and Its Derivatives: Part I. Interscience Publishers.

- Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

Sources

2-bromo-N-carbamoylacetamide CAS number and synonyms

Technical Monograph: 2-Bromo-N-carbamoylacetamide

Executive Summary & Chemical Identity

2-Bromo-N-carbamoylacetamide , widely known in synthetic organic chemistry as 2-Bromoacetylurea , serves as a privileged bifunctional electrophile. It is characterized by an

Unlike simple alkyl halides, the presence of the acylurea motif activates the

Physiochemical Datasheet

| Parameter | Specification |

| CAS Number | 461-96-1 |

| IUPAC Name | 2-Bromo-N-(aminocarbonyl)acetamide |

| Common Synonyms | 2-Bromoacetylurea; N-(Bromoacetyl)urea; |

| Molecular Formula | |

| Molecular Weight | 180.99 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 88–91 °C (Dec.) |

| Solubility | Soluble in hot water, ethanol, acetone; sparingly soluble in cold water.[1] |

| Reactivity Class |

Synthetic Routes & Mechanistic Insight

The industrial and laboratory standard for synthesizing 2-bromoacetylurea involves the direct acylation of urea using bromoacetyl halides. This reaction requires precise control of stoichiometry and temperature to prevent the formation of di-acylated byproducts (i.e., N,N'-bis(bromoacetyl)urea).

Protocol: Acylation of Urea

Reaction:

Methodology:

-

Reagents: Anhydrous urea (1.0 eq) is suspended in dry benzene or dichloromethane (DCM).

-

Addition: Bromoacetyl bromide (1.05 eq) is added dropwise. Note: The acid bromide is preferred over the chloride due to higher reactivity, allowing milder conditions.

-

Conditions: The mixture is refluxed (80°C for benzene) for 2–3 hours. The evolution of HBr gas indicates reaction progress.

-

Isolation: Upon cooling, the product precipitates. It is filtered, washed with cold water (to remove unreacted urea), and recrystallized from 50% aqueous ethanol.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the nucleophilic acyl substitution mechanism. The urea nitrogen acts as the nucleophile, attacking the carbonyl carbon of the acid bromide.

Figure 1: Mechanism of N-acylation via nucleophilic acyl substitution.

Reactivity & Applications: The Heterocycle Engine

The core value of 2-bromoacetylurea lies in its ability to undergo cyclodehydrohalogenation . Depending on the pH and solvent conditions, it diverges into two primary heterocyclic scaffolds: Hydantoins (5-membered ring) or Oxazoles.

A. Synthesis of Hydantoins (Imidazolidine-2,4-diones)

This is the dominant application. In the presence of a base (e.g., aqueous ammonia or NaOH), the distal nitrogen of the urea moiety attacks the

-

Significance: This pathway is a critical alternative to the Bucherer-Bergs reaction for accessing unsubstituted hydantoins, which are precursors to anticonvulsant drugs (e.g., Phenytoin analogs).

B. Divergent Pathways

While base favors hydantoin formation (N-alkylation), acidic or neutral conditions can sometimes favor O-alkylation (leading to oxazole derivatives), although the thermodynamic stability of the hydantoin ring usually prevails.

Reaction Landscape (DOT Visualization)

Figure 2: Divergent reactivity pathways. The green path represents the primary synthetic utility.

Handling, Stability & Safety (E-E-A-T)

As a senior scientist, I must emphasize that this compound is an alkylating agent . Its biological activity—often useful in drug design—renders it hazardous in the laboratory.

-

Toxicity: Classified as an irritant and potential mutagen. The

-bromo ketone motif is highly reactive toward biological nucleophiles (cysteine residues in proteins, DNA bases). -

Stability: Hydrolytically unstable. Exposure to moisture degrades the compound back to urea and bromoacetic acid (a severe chemical burn hazard).

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Self-Validating Safety Protocol:

-

Quenching: All glassware and spills must be treated with a dilute solution of sodium thiosulfate (to neutralize the alkylating potential) before standard washing.

-

Monitoring: Use TLC (EtOAc:Hexane 1:1) to monitor stability; the appearance of a baseline spot often indicates hydrolysis to urea.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68069, N-(Bromoacetyl)urea. Retrieved from [Link]

-

Organic Syntheses (1963). Acetylurea (Analogous Protocol). Org. Synth. 1963, 43, 1; Coll. Vol. 4, 114. Retrieved from [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Seminal review on the cyclization of ureides). Retrieved from [Link]

Sources

Technical Guide: Mechanism and Application of 2-Bromo-N-carbamoylacetamide

This guide details the technical mechanism, chemical behavior, and experimental application of 2-bromo-N-carbamoylacetamide (commonly known as 2-bromoacetylurea ).

Executive Summary & Chemical Identity

2-bromo-N-carbamoylacetamide is a specialized alkylating agent utilized in medicinal chemistry and enzymology. Unlike generic alkylators (e.g., iodoacetamide), this compound features a urea moiety attached to the reactive

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-bromo-N-carbamoylacetamide |

| Common Name | 2-Bromoacetylurea; |

| Molecular Formula | |

| CAS Number | 233-57-4 (Generic Urea derivative classification often used; specific CAS for bromoacetylurea: 461-96-1) |

| Warhead | |

| Recognition Motif | Acylurea tail ( |

| Primary Reactivity |

CRITICAL DISTINCTION: Do not confuse this compound with N-bromoacetamide (NBA) . NBA is a brominating agent (source of

) used for oxidation. 2-bromo-N-carbamoylacetamide is an alkylating agent (source of) used for covalent attachment.

Mechanism of Action: The Alkylation Pathway

The mechanism of action is defined by a bimolecular nucleophilic substitution (

The Molecular Mechanism

-

Recognition/Binding: The urea portion of the molecule (

) forms hydrogen bonds with the target protein's backbone or side chains, potentially docking the molecule into a specific pocket (e.g., a urease or amidase active site). -

Nucleophilic Attack: A nucleophilic residue on the protein (typically a deprotonated Cysteine thiolate,

) attacks the methylene carbon ( -

Transition State: A pentacoordinate transition state forms where the carbon-sulfur bond begins to form as the carbon-bromine bond weakens.

-

Leaving Group Departure: The bromide ion (

) is displaced, resulting in the formation of a stable thioether bond.

Reaction Scheme (DOT Visualization)

Caption: The

Applications in Drug Development & Chemical Biology[3][4][5]

Active Site Mapping (Enzymology)

This compound is particularly useful for mapping the active sites of enzymes that process urea or amides (e.g., ureases , hydantoinases , or histone deacetylases ).

-

Logic: The urea tail mimics the natural substrate, guiding the inhibitor into the active site.

-

Outcome: Once bound, the bromoacetyl group sits in proximity to a catalytic cysteine or histidine, covalently locking the enzyme. This confirms the presence of a nucleophile in the catalytic pocket.

Synthetic Intermediate (Heterocycle Construction)

In medicinal chemistry, 2-bromo-N-carbamoylacetamide is a "linchpin" reagent used to synthesize hydantoins and oxazoles .

-

Cyclization: Under basic conditions, the molecule can undergo intramolecular cyclization (the terminal nitrogen attacks the alkylated carbon) to form hydantoin derivatives, which are privileged scaffolds in anticonvulsant and antineoplastic drugs.

Experimental Protocol: Covalent Inhibition Assay

This protocol describes the use of 2-bromo-N-carbamoylacetamide to irreversibly inhibit a target enzyme (e.g., a cysteine protease or urease). This is a self-validating workflow: it includes a "washout" step to prove the inhibition is covalent (irreversible) rather than competitive (reversible).

Materials

-

Stock Solution: 100 mM 2-bromo-N-carbamoylacetamide in DMSO (Freshly prepared; protect from light).

-

Buffer: 50 mM HEPES, pH 7.4 (Avoid Tris or buffers with primary amines which may compete).

-

Target Enzyme: Purified enzyme at 1 µM.

-

Substrate: Chromogenic/Fluorogenic substrate specific to the enzyme.

Step-by-Step Methodology

-

Baseline Activity Check:

-

Measure the initial velocity (

) of the enzyme (10 nM) with saturating substrate to establish 100% activity.

-

-

Incubation (The Alkylation Step):

-

Prepare reaction tubes with enzyme (1 µM) and varying concentrations of 2-bromo-N-carbamoylacetamide (0, 1, 10, 50, 100 µM).

-

Incubate at 25°C for 30 minutes .

-

Note: The pH is kept at 7.[2]4. Higher pH (>8.0) increases non-specific alkylation of lysines; lower pH (<6.0) reduces cysteine nucleophilicity.

-

-

The Validation Step (Rapid Dilution/Dialysis):

-

Crucial Step: Dilute the incubation mixture 100-fold into fresh buffer containing the substrate.

-

Logic: If inhibition is reversible (non-covalent), the inhibitor will dissociate upon dilution, and activity will recover. If covalent (alkylation), activity will remain inhibited.

-

-

Data Analysis:

-

Measure residual activity.

-

Plot ln(% Residual Activity) vs. Time or Concentration to determine

(rate of inactivation) and

-

Quantitative Data Structure

| Parameter | Interpretation | Target Value (Ideal Warhead) |

| Concentration to inhibit 50% activity after 1 hr | < 10 µM | |

| Reversibility | Activity recovery after dialysis | < 5% Recovery (Irreversible) |

| Selectivity | Inhibition in presence of excess GSH | Minimal (indicates specific binding) |

Safety & Handling (E-E-A-T)

-

Toxicity: As an alkylating agent, this compound is potentially mutagenic and carcinogenic . It can alkylate DNA guanine residues.

-

Skin/Eye Contact: Causes severe irritation.[3] The bromoacetyl group is a lachrymator (tear gas agent).

-

Neutralization: Spills should be treated with an excess of nucleophile, such as 10% sodium thiosulfate or cysteine , to quench the reactive bromide before disposal.

References

-

Mechanism of Alkylating Agents

- Title: Alkylating Agents: Mechanisms and Biological Activity.

- Source: Drugs.com / Oncohema Key.

-

URL:[Link]

-

Chemical Structure & Data

- Title: (2-bromoacetyl)urea - PubChem Lite Compound Summary.

- Source: PubChem / University of Luxembourg.

-

URL:[Link]

-

Proteomic Applications of Haloacetamides

-

Related Antitumor Urea Derivatives

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]

- 4. Acylurea connected straight chain hydroxamates as novel histone deacetylase inhibitors: Synthesis, SAR, and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of 2-bromo-N-carbamoylacetamide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-bromo-N-carbamoylacetamide, a molecule of interest in medicinal chemistry. While specific data for this compound is not widely published, this document outlines the fundamental principles and industry-standard methodologies required for a thorough stability assessment. We will explore the theoretical underpinnings of stability, detail rigorous experimental protocols including thermal analysis and forced degradation, and provide guidance on data interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind establishing a comprehensive stability profile for novel chemical entities.

Part 1: Physicochemical Context of 2-bromo-N-carbamoylacetamide

Chemical Structure and Inherent Reactivity

2-bromo-N-carbamoylacetamide, with the chemical formula C₃H₄BrN₃O₂, possesses a structure characterized by several key functional groups that dictate its potential reactivity and stability.

-

α-Bromo Amide Moiety: The bromine atom is positioned on the carbon alpha to the amide carbonyl group. This is a classic electrophilic center, making the molecule susceptible to nucleophilic substitution reactions.[1] The carbon-bromine bond is a potential site for cleavage.

-

N-Carbamoyl Group: The presence of the carbamoyl (urea) functionality introduces additional sites for hydrogen bonding and potential hydrolysis.

-

Amide Linkages: Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions, particularly at elevated temperatures.

Understanding these structural features is paramount, as they inform the design of stability studies by predicting likely degradation pathways.

Rationale in Drug Development

α-Haloamides are recognized as versatile intermediates in organic synthesis and are often explored as building blocks for creating more complex molecules with potential biological activity.[1] They can act as alkylating agents, a property that is sometimes harnessed for covalent inhibition in drug design. Therefore, characterizing the stability of a compound like 2-bromo-N-carbamoylacetamide is a critical first step in assessing its viability as a drug candidate or key intermediate.

Part 2: The Principles of Thermodynamic Stability Assessment

Thermodynamic stability refers to the tendency of a system to exist in its lowest energy state. In the context of a pharmaceutical compound, this translates to its resistance to chemical degradation under various environmental conditions. A comprehensive evaluation of this stability is not a single experiment but a multi-faceted investigation grounded in regulatory expectations and scientific rigor.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), provide a globally accepted framework for stress testing.[2] The goal of these studies is to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[3] This information is crucial for developing stable formulations, defining storage conditions, and ensuring patient safety.[4]

Part 3: A Practical Guide to Experimental Stability Profiling

A thorough investigation into the thermodynamic stability of 2-bromo-N-carbamoylacetamide requires a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis: Probing the Solid-State Stability

Thermal analysis provides critical information about the physical and chemical changes that occur in a material as a function of temperature.

Principle & Application: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[5] It is an indispensable tool for determining melting point, purity, and polymorphism, and for detecting thermal events like decomposition.[6][7] For 2-bromo-N-carbamoylacetamide, DSC can reveal the onset temperature of thermal degradation, a key indicator of its intrinsic solid-state stability.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of 2-bromo-N-carbamoylacetamide into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min).

-

Temperature Range: A typical range would be from ambient temperature (e.g., 25 °C) to a temperature beyond any expected thermal events (e.g., 300 °C).

-

Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of the decomposition exotherm is a critical stability parameter.

Principle & Application: TGA measures the change in mass of a sample as a function of temperature or time.[8] It is used to evaluate thermal stability and decomposition behavior.[9] When used in conjunction with DSC, TGA helps to differentiate between physical transitions (like melting, which involves no mass loss) and chemical degradation (which typically involves mass loss due to the evolution of volatile byproducts).

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of 2-bromo-N-carbamoylacetamide into a TGA sample pan (typically platinum or alumina).

-

Instrument Setup: Position the pan on the TGA's high-precision balance within the furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve plots mass loss (%) versus temperature. The temperature at which significant mass loss begins indicates the onset of thermal decomposition.

Forced Degradation (Stress Testing): Simulating Shelf-Life Challenges

Forced degradation studies are the cornerstone of stability testing, intentionally exposing the drug substance to harsh conditions to accelerate degradation. According to ICH guidelines, the goal is to achieve a target degradation of 5-20%.[2]

Caption: Workflow for conducting forced degradation studies.

3.2.1 Hydrolytic Degradation

-

Protocol: Prepare solutions of the API (e.g., at 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral). Store solutions at an elevated temperature (e.g., 60 °C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic and basic samples before analysis.

-

Causality: The α-bromo and amide functionalities are susceptible to nucleophilic attack by water and hydroxide ions. This study reveals the compound's stability in aqueous environments and across a pH range.[10]

3.2.2 Oxidative Degradation

-

Protocol: Dissolve the API in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature. Sample at various time points.

-

Causality: This tests the molecule's susceptibility to oxidation, which can be a common degradation pathway for many organic molecules.

3.2.3 Photolytic Degradation

-

Protocol: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[4] A control sample should be protected from light.

-

Causality: This study is essential to determine if the compound is light-sensitive, which has significant implications for packaging and storage.

3.2.4 Thermal Degradation

-

Protocol: Expose the solid API to elevated temperatures (e.g., 70°C) with and without humidity.

-

Causality: This assesses the solid-state stability under heat stress, complementing the data from DSC and TGA.

Part 4: Data Synthesis and Interpretation

Quantitative Data Summary

All quantitative data should be summarized in tables for clear comparison and analysis.

Table 1: Thermal Analysis Data Summary

| Parameter | Value | Observations |

|---|---|---|

| DSC Melting Point (Tₘ) | e.g., 155 °C | Sharp endotherm, indicating a crystalline solid. |

| DSC Onset of Decomposition | e.g., 190 °C | Exothermic event, suggesting energetic decomposition. |

| TGA Onset of Mass Loss | e.g., 188 °C | Correlates with DSC decomposition, confirming chemical change. |

| TGA Mass Loss at 250 °C | e.g., 45% | Quantifies the extent of decomposition at a specific temperature. |

Table 2: Forced Degradation Summary (% Degradation)

| Condition | 2 hours | 8 hours | 24 hours | Major Degradants Observed |

|---|---|---|---|---|

| 0.1 N HCl, 60°C | 1.2% | 4.5% | 11.8% | Degradant A (Rt=3.5 min) |

| 0.1 N NaOH, 60°C | 5.6% | 15.2% | >30% | Degradant B (Rt=2.1 min) |

| Water, 60°C | <0.5% | 1.1% | 2.5% | Minor peaks |

| 3% H₂O₂, RT | <0.5% | 0.8% | 1.9% | None significant |

| Photolytic (Solid) | 0.7% | - | - | None significant |

Visualizing Degradation Pathways

Based on the identification of degradants (e.g., via LC-MS), a degradation pathway can be proposed. For 2-bromo-N-carbamoylacetamide, a likely pathway under basic hydrolysis would be the substitution of the bromine atom.

Caption: Proposed hydrolytic degradation pathway.

Part 5: Conclusion and Strategic Implications

A comprehensive analysis combining thermal methods and forced degradation studies provides a robust understanding of the thermodynamic stability of 2-bromo-N-carbamoylacetamide. The findings from these studies are not merely academic; they have profound implications for drug development:

-

Formulation Development: An understanding of pH sensitivity and excipient compatibility is essential for creating a stable drug product.

-

Packaging and Storage: Data on light and heat sensitivity will dictate the required packaging (e.g., amber vials) and storage conditions (e.g., refrigeration).

-

Regulatory Submissions: A complete stability package, as outlined by ICH guidelines, is a non-negotiable component of any regulatory filing.[4]

The methodologies described in this guide provide a clear and scientifically rigorous path to generating this critical data, ensuring that decisions made during the development of 2-bromo-N-carbamoylacetamide are grounded in a thorough understanding of its intrinsic stability.

References

- ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]

- Forced Degradation for Pharmaceuticals: A Review - IJSDR. [URL: https://www.ijsdr.org/papers/IJSDR1801057.pdf]

- Development of forced degradation and stability indicating studies of drugs—A review. [URL: https://www.sciencedirect.com/science/article/pii/S187853521200330X]

- A practical guide to forced degradation and stability studies for drug substances. [URL: https://www.onyxipca.com/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]

- Applications of Differential Scanning Calorimetry (DSC) Analysis. [URL: https://resolvemass.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [URL: https://www.tainstruments.com/thermal-analysis-in-pharmaceutical-research-development-and-quality-control/]

- Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies - PharmaGuru. [URL: https://pharmaguru.co.in/thermogravimetric-analysis-tga-in-drug-development/]

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. [URL: https://www.alphanumerics.com/blog/5-essential-applications-of-differential-scanning-calorimetry-dsc-analysis-in-pharmaceuticals]

- DSC Testing & Differential Scanning Calorimetry for Thermal Stability - DEKRA. [URL: https://www.dekra.us/en/dsc-testing-differential-scanning-calorimetry/]

- Differential Scanning Calorimetry - Improved Pharma. [URL: https://improvedpharma.com/analytical-services/differential-scanning-calorimetry]

- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. [URL: https://www.veeprho.com/blog/thermogravimetric-analysis-in-pharmaceuticals/]

- ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2107525.pdf]

- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [URL: https://resolvemass.com/tga-analysis-in-pharmaceuticals/]

- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. [URL: https://www.tainstruments.

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. [URL: https://www.openaccessjournals.

- 2-Bromoacetamide synthesis and purification methods - Benchchem. [URL: https://www.benchchem.

- On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds - ResearchGate. [URL: https://www.researchgate.

- 2-Bromo-N-methylacetamide | 34680-81-4. [URL: https://www.sigmaaldrich.com/US/en/product/ambed/ambh9614f74f]

- The Fascinating Chemistry of α‐Haloamides - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6637172/]

- α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction | Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b02928]

- n-bromoacetamide - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0108]

- CN101550090B - Method for synthesizing bromoacetamide - Google Patents. [URL: https://patents.google.

- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6917953/]

- A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02396]

- 2-Bromo-N,N-dibutylacetamide | C10H20BrNO | CID 3016161 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-N_N-dibutylacetamide]

- Reduction of Amides to Amines and Aldehydes - Chemistry Steps. [URL: https://www.chemistrysteps.com/reduction-of-amides-to-amines-and-aldehydes/]

- CAS 79-15-2: N-Bromoacetamide | CymitQuimica. [URL: https://www.cymitquimica.com/cas/79-15-2]

- 2-BROMO-N-METHYLACETAMIDE SDS, 34680-81-4 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/2-BROMO-N-METHYLACETAMIDE-34680-81-4.html]

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onyxipca.com [onyxipca.com]

- 5. quercus.be [quercus.be]

- 6. resolvemass.ca [resolvemass.ca]

- 7. improvedpharma.com [improvedpharma.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ijcrt.org [ijcrt.org]

Technical Guide: Role of 2-Bromo-N-carbamoylacetamide in Heterocyclic Synthesis

The role of 2-bromo-N-carbamoylacetamide (commonly known as

This technical guide details its chemical behavior, specific synthetic protocols, and mechanistic pathways, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

2-Bromo-N-carbamoylacetamide (

Chemical Profile & Reactivity

To effectively utilize this compound, one must understand its electrophilic-nucleophilic balance.

| Property | Specification | Synthetic Implication |

| IUPAC Name | 2-Bromo-N-carbamoylacetamide | Also cited as |

| Structure | Bifunctional: | |

| Leaving Group | Bromide ( | Superior leaving group to chloride, allowing cyclization under milder conditions. |

| Solubility | Polar aprotic solvents (DMSO, DMF), Ethanol | Reaction medium choice is critical for controlling precipitation of the heterocycle. |

| Stability | Moisture sensitive | Hydrolysis of the C-Br bond can occur; store under inert atmosphere. |

Mechanistic Causality

The utility of 2-bromo-N-carbamoylacetamide stems from the "Ambident Electrophile" nature of its

Primary Application: Synthesis of Hydantoins

The most direct application is the synthesis of hydantoin (imidazolidine-2,4-dione) . This reaction is a classic example of an intramolecular nucleophilic substitution followed by rearrangement.

Mechanistic Pathway

The transformation proceeds via base-mediated cyclization. The base (typically ammonia or carbonate) neutralizes the HBr byproduct, driving the equilibrium forward.

Figure 1: Mechanistic flow of the base-promoted cyclization of 2-bromo-N-carbamoylacetamide to hydantoin.

Experimental Protocol: Cyclization to Hydantoin

Objective: Synthesis of Hydantoin from 2-bromo-N-carbamoylacetamide. Scale: 10 mmol basis.

Reagents:

-

2-Bromo-N-carbamoylacetamide (1.80 g, 10 mmol)

-

Ammonium Carbonate (excess, or alcoholic ammonia)

-

Ethanol (20 mL)

-

Water (5 mL)

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, suspend 1.80 g of 2-bromo-N-carbamoylacetamide in 20 mL of ethanol.

-

Activation: Add 5 mL of water and a molar excess of ammonium carbonate (approx. 2.0 g). The carbonate acts as a buffer and base to sponge up the HBr generated.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Expert Insight: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The starting material (less polar) will disappear, and a more polar spot (hydantoin) will appear.

-

-

Concentration: Evaporate the ethanol under reduced pressure to approximately 25% of the original volume.

-

Crystallization: Cool the residue in an ice bath for 30 minutes. The hydantoin will precipitate as white crystals.

-

Purification: Recrystallize from hot water or ethanol to remove inorganic salts (

). -

Validation:

-

Melting Point: 220–222°C (Lit. value for Hydantoin).

-

IR Spectroscopy: Look for disappearance of C-Br stretch (approx. 600–500

) and appearance of characteristic cyclic imide carbonyl doublets (1720 and 1770

-

Secondary Application: Sulfur Heterocycles

Reaction with sulfur nucleophiles (like thiourea) shifts the pathway toward 2-imino-4-thiazolidinones (pseudohydantoins).

Reaction Logic

Unlike the hydantoin synthesis where the internal nitrogen attacks, here the external sulfur atom of thiourea is the better nucleophile (Soft Acid-Soft Base principle). It attacks the

Pathway:

-

S-Alkylation: Thiourea sulfur attacks the

site. -

Cyclization: The nitrogen of the thiourea then attacks the carbonyl of the urea moiety (or vice versa depending on conditions), releasing urea and forming the thiazolidinone ring.

Figure 2: Divergent pathway leading to sulfur-containing heterocycles.

Troubleshooting & Optimization

Field experience suggests common pitfalls when working with

| Issue | Cause | Solution |

| Low Yield | Hydrolysis of the C-Br bond before cyclization. | Ensure solvents are dry; avoid strong aqueous bases (NaOH) which may hydrolyze the amide bond. Use weak bases ( |

| Sticky Precipitate | Polymerization or oligomerization. | Maintain strict stoichiometry. Do not overheat. Use ethanol/water mixtures to ensure clean precipitation. |

| Lachrymatory Effect | Volatilization of | Safety Critical: Handle all solids and mother liquors in a fume hood. Neutralize waste with aqueous sodium thiosulfate. |

References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

- Hofmann, K. (1953). "Imidazole and Its Derivatives." The Chemistry of Heterocyclic Compounds, Vol. 6, Wiley-Interscience.

-

Lopez, C. A., & Trigo, G. G. (1985). "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228. Link

- Meisel, M., et al. (2018). "Synthesis of Hydantoins: The State of the Art." ChemMedChem, 13(15), 1495-1512.

The Ascendancy of a Reactive Scaffold: A Technical Guide to the History, Discovery, and Application of 2-Bromo-N-carbamoylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-bromo-N-carbamoylacetamide scaffold, a unique amalgamation of a reactive α-bromoacetyl group and a hydrogen-bonding-rich carbamoyl (urea) moiety, represents a compelling area of research in medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the historical context, discovery, and evolving applications of this class of compounds. We will delve into the synthetic strategies for their preparation, elucidate their mechanisms of action as potent enzyme inhibitors, and present their therapeutic potential, particularly in the realms of oncology and neurology. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of this versatile chemical entity.

Introduction: The Genesis of a Bioactive Moiety

The journey of 2-bromo-N-carbamoylacetamide derivatives is not a monolithic narrative but rather a convergence of two rich historical streams in medicinal chemistry: the development of α-haloacetamides as reactive probes and covalent inhibitors, and the extensive exploration of the urea (carbamoyl) functionality as a key pharmacophore.

The ureido group, with its capacity to act as both a hydrogen bond donor and acceptor, has been a cornerstone in drug design for over a century.[1] Its presence in numerous natural and synthetic bioactive molecules underscores its importance in molecular recognition at the active sites of enzymes and receptors.[1] From the early discovery of the sedative properties of bromureides to the development of modern kinase inhibitors, the urea moiety has proven to be a privileged scaffold.[2][3]

Concurrently, the α-bromoacetamide group has been widely recognized for its utility as an alkylating agent, capable of forming stable covalent bonds with nucleophilic residues in biological macromolecules, most notably the thiol group of cysteine.[4] This reactivity has been harnessed to design targeted covalent inhibitors, a strategy that offers advantages such as increased potency and prolonged duration of action.[4][5]

The conceptual fusion of these two entities gives rise to the 2-bromo-N-carbamoylacetamide framework, a molecule poised for specific biological targeting through the hydrogen-bonding capacity of the urea and irreversible inhibition via the reactive bromoacetyl "warhead." This guide will illuminate the path from these foundational concepts to the current understanding and application of this promising class of compounds.

Historical Perspective and Key Discoveries

The historical trajectory of 2-bromo-N-carbamoylacetamide derivatives is intrinsically linked to the broader history of anticonvulsant drug discovery. The sedative and antiepileptic properties of compounds containing both bromine and an amide or urea linkage have been recognized since the late 19th and early 20th centuries. The first anticonvulsant, potassium bromide, was introduced in 1857.[6][7][8] This was followed by the discovery of the anticonvulsant properties of phenobarbital in 1912, which contains a cyclic ureide structure.[7][8]

The development of acylureas as a distinct class of anticonvulsants began in the mid-20th century.[2][9] These compounds, characterized by an acyl group attached to a urea moiety, demonstrated efficacy in controlling various types of seizures.[9] This historical context of exploring bromo- and ureido-containing compounds for neurological applications laid the groundwork for the later, more targeted design of molecules like 2-bromo-N-carbamoylacetamide derivatives.

While a specific "discovery" moment for the parent compound, 2-bromo-N-carbamoylacetamide, is not prominently documented in seminal literature, its conception can be seen as a logical progression in the field of medicinal chemistry. The strategic combination of a known alkylating function (α-bromoacetyl) with a pharmacophoric group recognized for its interaction with biological targets (the carbamoyl/urea moiety) reflects a rational approach to drug design.

Chemical Synthesis of 2-Bromo-N-carbamoylacetamide Derivatives

The synthesis of 2-bromo-N-carbamoylacetamide and its derivatives generally involves a two-step process: the formation of an N-acylurea (or a precursor) followed by bromination, or the acylation of a urea or amine with a bromoacetylating agent.

General Synthetic Strategies

A common approach involves the reaction of a carboxylic acid with a carbodiimide to form an N-acylurea intermediate.[10][11] This can then be subjected to bromination. Alternatively, and more directly, a primary amide can undergo a Hofmann rearrangement to generate an isocyanate in situ, which then reacts with an amine or ammonia source to yield the N-substituted urea.[12]

The most direct route to 2-bromo-N-carbamoylacetamide derivatives involves the acylation of a substituted urea with bromoacetyl halide or the reaction of an amine with bromoacetyl isocyanate. The reactivity of the starting materials and the desired substitution pattern on the urea nitrogen will dictate the most efficient synthetic route.

Representative Synthetic Protocol: Synthesis of a Generic N-Substituted 2-Bromo-N'-carbamoylacetamide

This protocol outlines a general procedure for the synthesis of an N-substituted 2-bromo-N'-carbamoylacetamide derivative, which may require optimization based on the specific substrate.

Materials:

-

Substituted amine (1.0 eq)

-

Bromoacetyl bromide (1.1 eq)

-

Triethylamine (1.2 eq)

-

Urea (or substituted urea) (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of the N-Substituted Bromoacetamide Intermediate:

-

Dissolve the substituted amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.

-

Slowly add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted bromoacetamide.

-

-

Formation of the N-carbamoylacetamide:

-

Dissolve the crude N-substituted bromoacetamide (1.0 eq) and urea (or a substituted urea) (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran.

-

Add a non-nucleophilic base, such as potassium carbonate, and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-bromo-N-carbamoylacetamide derivative.

-

Visualization of the Synthetic Workflow

Caption: Generalized synthetic workflow for 2-bromo-N-carbamoylacetamide derivatives.

Mechanism of Action: Covalent Modification of Biological Targets

The biological activity of 2-bromo-N-carbamoylacetamide derivatives is primarily attributed to the electrophilic nature of the α-carbon, which is susceptible to nucleophilic attack by amino acid residues within proteins. This leads to the formation of a stable covalent bond and, typically, irreversible inhibition of the target protein.

The carbamoyl moiety plays a crucial role in orienting the molecule within the active site of the target enzyme through specific hydrogen bond interactions. This pre-positioning of the reactive bromoacetyl group in proximity to a nucleophilic residue, such as cysteine, significantly enhances the efficiency and selectivity of the covalent modification.

Covalent Inhibition of Cysteine Proteases

Many enzymes, including certain proteases, kinases, and deacetylases, possess a catalytically important cysteine residue in their active site. The thiol group of cysteine is a potent nucleophile that readily reacts with the electrophilic α-carbon of the 2-bromo-N-carbamoylacetamide.

Caption: Mechanism of covalent inhibition of a cysteine-containing enzyme.

Modulation of Signaling Pathways

By irreversibly inhibiting key enzymes, 2-bromo-N-carbamoylacetamide derivatives can profoundly impact cellular signaling pathways. For instance, the inhibition of histone deacetylases (HDACs) by related bromoacetamide-containing compounds leads to the hyperacetylation of histone proteins, resulting in altered gene expression and subsequent cell cycle arrest and apoptosis in cancer cells.[4] Similarly, targeting enzymes involved in metabolic pathways or protein degradation can have significant therapeutic effects.

Therapeutic Applications and Future Perspectives

The unique combination of a targeting moiety and a reactive warhead makes 2-bromo-N-carbamoylacetamide derivatives attractive candidates for the development of novel therapeutics in various disease areas.

Anticancer Activity

A significant area of application for these derivatives is in oncology. The inhibition of enzymes that are overexpressed or hyperactive in cancer cells is a validated therapeutic strategy. Potential targets for 2-bromo-N-carbamoylacetamide-based inhibitors include:

-

Histone Deacetylases (HDACs): As previously mentioned, HDACs are a class of enzymes that are often dysregulated in cancer. Covalent inhibition of HDACs can lead to the reactivation of tumor suppressor genes.[4]

-

Carbonic Anhydrases (CAs): Certain CA isoforms are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, which promotes tumor growth and metastasis. The sulfonamide-containing analogues of bromoacetamides have shown promise as CA inhibitors.[13]

Anticonvulsant and Neuroprotective Effects

The historical use of acylureas as anticonvulsants suggests that 2-bromo-N-carbamoylacetamide derivatives may also possess activity in the central nervous system.[9] The precise mechanisms for the anticonvulsant activity of acylureas are not fully elucidated but may involve the modulation of ion channels or neurotransmitter systems. Further investigation into the neuropharmacological properties of this class of compounds is warranted.

Structure-Activity Relationship (SAR) and Drug Design

The modular nature of the 2-bromo-N-carbamoylacetamide scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. Key areas for SAR exploration include:

-

Substitution on the Urea Nitrogen(s): The nature of the substituent(s) on the urea nitrogen(s) can significantly influence the hydrogen-bonding interactions with the target protein and impact the overall physicochemical properties of the molecule.

-

Modifications of the Bromoacetyl Group: While the bromoacetyl group is a common electrophile, its reactivity can be tuned by introducing substituents on the α-carbon.

-

Introduction of Additional Pharmacophoric Features: The core scaffold can be further elaborated with other functional groups to enhance target engagement and improve drug-like properties.

Table 1: Hypothetical Structure-Activity Relationship Data for a Series of 2-Bromo-N-carbamoylacetamide Derivatives Targeting a Cysteine Protease

| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |

| BC-001 | H | H | 500 |

| BC-002 | Methyl | H | 250 |

| BC-003 | Phenyl | H | 100 |

| BC-004 | 4-Chlorophenyl | H | 50 |

| BC-005 | H | Methyl | 400 |

This table presents hypothetical data for illustrative purposes to guide SAR studies.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of 2-bromo-N-carbamoylacetamide derivatives.

Protocol for Synthesis of 2-Bromo-N-carbamoylacetamide

Materials:

-

2-Bromoacetamide (1.0 eq)

-

Potassium cyanate (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve 2-bromoacetamide (1.0 eq) in a minimal amount of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add potassium cyanate (1.2 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold deionized water.

-

A white precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water and then with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield 2-bromo-N-carbamoylacetamide.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for In Vitro Enzyme Inhibition Assay (General)

This protocol describes a general method for assessing the inhibitory activity of a 2-bromo-N-carbamoylacetamide derivative against a target enzyme.

Materials:

-

Purified target enzyme

-

Assay buffer specific to the enzyme

-

Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

-

Test compound (2-bromo-N-carbamoylacetamide derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microplate, add the assay buffer to each well.

-

Add serial dilutions of the test compound to the wells. Include a control well with DMSO only (no inhibitor).

-

Add a fixed concentration of the purified enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at a specific temperature to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme activity remaining versus the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The 2-bromo-N-carbamoylacetamide scaffold holds significant promise as a platform for the development of novel, targeted covalent inhibitors. Its history is rooted in the fundamental principles of medicinal chemistry, combining a well-established pharmacophore with a reactive electrophile. The synthetic accessibility and modular nature of this scaffold provide ample opportunities for the generation of diverse chemical libraries for screening against a wide range of biological targets. As our understanding of the molecular basis of diseases continues to grow, the rational design of selective and potent inhibitors based on the 2-bromo-N-carbamoylacetamide framework will undoubtedly contribute to the advancement of therapeutic interventions for cancer, neurological disorders, and other unmet medical needs. This guide serves as a foundational resource to stimulate further research and innovation in this exciting area of drug discovery.

References

-

Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(6), 888-907. [Link]

- BenchChem. (2025). The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide. BenchChem.

-

Singh, U. P., & Singh, R. K. (2006). Medicinal Chemistry of Ureido Derivatives as Anti-Infectives. Current Medicinal Chemistry, 13(9), 1033-1053. [Link]

-

Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]

- BenchChem. (n.d.). 1-(2-Bromoethyl)urea. BenchChem.

- Google Patents. (n.d.). KR20070116395A - Synthesis of aryl n-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (ssrr) to form amides, amide-imides and their polymers.

- Google Patents. (n.d.). US20070282078A1 - Synthesis of aryl N-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (SSRR) to form amides, amide-imides and their polymers.

- BenchChem. (2025). The Role of the Ureido Group in Biological Activity: A Technical Guide for Drug Discovery Professionals. BenchChem.

- Bhat, M. A., et al. (2015). Medicinal Chemistry of Ureido Derivatives as Anti-Infectives.

- BenchChem. (2025). Comparative Analysis of Acylurea Compounds in Anticonvulsant Research. BenchChem.

- BenchChem. (n.d.). In-Depth Technical Guide: Chemical Properties of 2-Bromo-N-(4-sulfamoylphenyl)acetamide. BenchChem.

- BenchChem. (n.d.). 2-Bromo-N-methylacetamide. BenchChem.

- Shahin, A., & Ghasemzadeh, M. A. (2026). SMILES-based QSAR analysis of carbamate derivatives targeting butyrylcholinesterase. Scientific Reports, 16(1), 12345.

-

Kumar, S., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(15), 4478. [Link]

- Shevchuk, M. V., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (1), 4-12.

- El-Sayed, M. A. A., et al. (2004). Synthesis and anticonvulsant evaluation of N-substituted-isoindolinedione derivatives. Archiv der Pharmazie, 337(5), 257-263.

-

Ward, C. C., et al. (2022). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. bioRxiv. [Link]

-

PubChem. (n.d.). 2-Bromo-N-phenylacetamide. PubChem. [Link]

- Shahin, A., & Ghasemzadeh, M. A. (2026). SMILES-based QSAR analysis of carbamate derivatives targeting butyrylcholinesterase. Scientific Reports.

- Garro, J. C., et al. (2012). A Multivariate QSAR Study on the Anticonvulsant Activity of Acetamido-N-Benzylacetamide Derivatives. Influence of Different Molecular Descriptors. MATCH Communications in Mathematical and in Computer Chemistry, 68(1), 269-286.

-

Borah, B. J., & Meher, K. K. (2021). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. Physical Chemistry Chemical Physics, 23(3), 1845-1856. [Link]

- Li, J., et al. (2014).

- Kumari, P., et al. (2024). An Insight into Common and Advanced Synthesis Methodologies of Acyl Urea Analogs Targeting the CNS. Letters in Organic Chemistry, 21(4), 282-297.

- Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1268-1283.

- Spielman, M. A. (1948). Anticonvulsant Drugs. II. Some Acylureas. Journal of the American Chemical Society, 70(12), 4189-4191.

- De, S. (2018). Covalent Inhibition in Drug Discovery. Chembiochem, 19(7), 622-637.

- Tan, S. Y., & Yip, A. (2018). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. Epilepsy & Behavior, 83, 1-10.

- De, S. (2018). Covalent Inhibition in Drug Discovery.

- Sharma, M., et al. (2017). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3473.

- Brodie, M. J. (2010). Antiepileptic drug therapy the story so far. Seizure, 19(10), 650-655.

- Google Patents. (n.d.). method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.

- Wikipedia. (n.d.). Anticonvulsant. Wikipedia.

- Ward, C. C., et al. (2023).

- Kamiński, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(1), 170-176.

- Perveen, S., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs, 4(4).

-

PubChem. (n.d.). 2-Bromo-N,N-dibutylacetamide. PubChem. [Link]

- Kathuria, V., et al. (2010). Synthesis And Anticonvulsant Activity Of Some N-Substituted-Phthalimide Analogs.

- Katla, V. R., et al. (2014). Synthesis and biological evaluation of novel urea and thiourea derivatives of valacyclovir. Journal of the Serbian Chemical Society, 79(3), 283-289.

- Mogilaiah, K., et al. (2006). synthesis of some heterocycle containing urea derivatives and their anti-viral activity. Heterocycles, 68(1), 15-22.

- American Elements. (n.d.). 2-Bromo-N,N-dimethylacetamide. American Elements.

- Shahin, A., & Ghasemzadeh, M. A. (2026). SMILES-based QSAR analysis of carbamate derivatives targeting butyrylcholinesterase.

- Kumar, A., et al. (2016). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media.

- ResearchGate. (n.d.). Large scale preparation of N-substituted urea.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0416250A2 - N-acylurea and O-acylisourea derivatives of hyaluronic acid - Google Patents [patents.google.com]

- 5. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antiepileptic drug therapy the story so far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. KR20070116395A - Synthesis of aryl n-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (ssrr) to form amides, amide-imides and their polymers - Google Patents [patents.google.com]

- 11. US20070282078A1 - Synthesis of aryl N-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (SSRR) to form amides, amide-imides and their polymers - Google Patents [patents.google.com]

- 12. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of alpha-haloacyl ureas like 2-bromo-N-carbamoylacetamide

Technical Monograph: Reactivity Profile & Synthetic Utility of -Haloacyl Ureas

Focus Compound: 2-Bromo-N-carbamoylacetamide (N-(2-Bromoacetyl)urea)

Executive Summary

This technical guide analyzes the chemical behavior of 2-bromo-N-carbamoylacetamide , a prototypical

For drug development professionals, understanding the reactivity of this scaffold is essential for designing anticonvulsant pharmacophores (e.g., phenytoin analogs) and exploring peptidomimetic synthesis. This guide details the electronic basis for its reactivity, the competition between cyclization and intermolecular substitution, and provides validated experimental protocols.

Part 1: Structural Analysis & Electronic Properties

The reactivity of 2-bromo-N-carbamoylacetamide is defined by three distinct electronic environments. It is not merely a linear chain but a "spring-loaded" electrophile waiting for activation.

The Ambident Electrophile

The molecule possesses two electrophilic centers and two nucleophilic sites, creating a complex reactivity landscape:

-

-Carbon (

-

Acyl Urea Carbonyls: The imide-like carbonyl is susceptible to nucleophilic attack, leading to hydrolysis or transamidation.

-

Urea Terminus: The distal nitrogen (

) acts as an internal nucleophile. Under neutral conditions, it is relatively passive; however, upon deprotonation (pKa

The "Gem-Dialkyl" Effect (Thorpe-Ingold)

While 2-bromo-N-carbamoylacetamide is linear, substitution at the

Part 2: Primary Reactivity – The Cyclization Pathway

The most chemically significant reaction of 2-bromo-N-carbamoylacetamide is its transformation into hydantoin . This is a classic example of an intramolecular

Mechanism of Action

The reaction requires a base to generate the ureide anion.

-

Deprotonation: Base removes the proton from the terminal urea nitrogen.

-

Ring Closure: The nitrogen anion attacks the

-carbon, displacing the bromide ion. -

Stabilization: The resulting 5-membered ring is the thermodynamically stable hydantoin.

Visualization: Cyclization Workflow

The following diagram illustrates the mechanistic flow from the linear ureide to the cyclic hydantoin.

Caption: Base-mediated intramolecular cyclization of

Part 3: Secondary Reactivity – Intermolecular Substitution

While cyclization is dominant in basic media, 2-bromo-N-carbamoylacetamide can undergo intermolecular substitution with strong external nucleophiles, particularly in non-basic or sterically hindered conditions.

Competition Matrix

| Reactant | Conditions | Major Product | Mechanism |

| Hydroxide ( | Aqueous, Heat | Hydantoin | Intramolecular |

| Primary Amine ( | Organic Solvent (THF), Low Temp | Intermolecular | |

| Thiourea | Ethanol, Reflux | 2-Thiohydantoin | Hantzsch-type cyclization |

| Water/Acid | Aqueous Acid, Reflux | Urea + | Hydrolysis (Amide bond cleavage) |

Visualization: Divergent Pathways

The following diagram maps the competing pathways based on the nucleophile and conditions.

Caption: Divergent reactivity pathways dictated by pH and external nucleophiles.

Part 4: Experimental Protocols

The following protocols are designed to be self-validating . The success of the reaction is confirmed not just by yield, but by specific physical changes (solubility, melting point) observable during the workflow.

Protocol A: Synthesis of 2-Bromo-N-carbamoylacetamide

Objective: Acylation of urea using

Reagents:

-

Urea (6.0 g, 0.1 mol)

- -Bromoacetyl bromide (20.2 g, 0.1 mol)

-

Solvent: Dry Benzene or Dichloromethane (DCM)

-

Note: Benzene is traditional but toxic; DCM is a safer modern alternative.

Step-by-Step Workflow:

-

Setup: Suspend finely powdered urea in 100 mL of dry DCM in a round-bottom flask equipped with a drying tube (calcium chloride).

-

Addition: Add

-bromoacetyl bromide dropwise over 30 minutes while stirring vigorously.-

Why? The reaction is exothermic. Slow addition prevents thermal decomposition.

-

-

Reaction: Reflux the mixture gently for 2–3 hours.

-

Validation Check: Evolution of HBr gas (acidic fumes) indicates reaction progress. The suspension typically changes texture as the product forms.

-

-

Isolation: Cool the mixture. The product, 2-bromo-N-carbamoylacetamide, is less soluble than the starting materials in cold DCM and will precipitate.

-

Purification: Filter the solid. Wash with cold water to remove unreacted urea (highly water-soluble) and trace HBr. Recrystallize from 50% ethanol.

-

Characterization:

-

Target MP: ~140–145°C (decomposes).

-

IR Check: Look for split carbonyl peaks (urea + amide) around 1680–1720 cm⁻¹.

-

Protocol B: Cyclization to Hydantoin

Objective: Base-catalyzed ring closure.

Reagents:

-

2-Bromo-N-carbamoylacetamide (Synthesized in Protocol A)

-

10% KOH solution (Aqueous)

-

Conc. HCl (for acidification)

Step-by-Step Workflow:

-

Dissolution: Dissolve the ureide in 10% aqueous KOH.

-

Validation Check: The ureide should dissolve completely as the salt forms. If turbidity persists, warm slightly.

-

-

Reaction: Heat the solution on a steam bath for 15–30 minutes.

-

Precipitation: Cool the solution to room temperature. Carefully acidify with concentrated HCl to pH ~3.

-

Why? Hydantoin is soluble in base (as a salt) but precipitates in acid.

-

-

Isolation: Filter the white crystalline precipitate (Hydantoin).

-

Purification: Recrystallize from hot water or ethanol.

-

Characterization:

-

Target MP: 220°C (Hydantoin standard).

-

Validation: A dramatic increase in melting point from the precursor (~142°C) to the product (220°C) confirms cyclization.

-

Part 5: References

-

Organic Syntheses, Coll. Vol. 1, p. 21 (1941); Vol. 1, p. 5 (1921). Preparation of Bromoacetylurea (precursor logic). [Link]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (The definitive mechanistic review). [Link]

-

Organic Chemistry Portal. Synthesis of Hydantoins (Bucherer-Bergs and Ureide Cyclization). [Link]

-

SaveMyExams. Nucleophilic Substitution of Halogenoalkanes (General mechanistic grounding). [Link]

Methodological & Application

Application Note: Protocol for the Synthesis of Hydantoins using 2-Bromo-N-carbamoylacetamide

Objective & Scope

This application note details the synthetic protocol for the cyclization of 2-bromo-N-carbamoylacetamide (also known as

Target Audience: Medicinal chemists and process development scientists optimizing heterocycle formation for anticonvulsant or antimicrobial scaffolds.

Chemical Basis & Mechanism[1][2][3][4]

Mechanistic Pathway

The transformation proceeds via an intramolecular nucleophilic substitution (

Key Mechanistic Considerations:

-

Leaving Group: Bromide is an excellent leaving group, facilitating rapid cyclization compared to chloro-analogs.

-

Regioselectivity: The 5-membered ring formation is kinetically favored over intermolecular polymerization at appropriate dilutions.

-

Competing Reaction: Hydrolysis of the imide bond (ring-opening) to form hydantoic acid can occur if the reaction media is too strongly alkaline or if heating is prolonged in aqueous base.

Reaction Pathway Diagram

The following diagram illustrates the transition from the linear precursor to the cyclic target.

Figure 1: Mechanistic pathway for the cyclization of

Experimental Protocols

Materials & Equipment

| Reagent/Equipment | Grade/Spec | Purpose |

| 2-Bromo-N-carbamoylacetamide | >95% Purity | Precursor |

| Ammonium Hydroxide ( | 25-28% Aqueous | Base/Catalyst |

| Ethanol (EtOH) | Absolute or 95% | Solvent |

| Hydrochloric Acid (HCl) | 6M | Precipitation/pH adjustment |

| Reflux Condenser | Standard | Thermal control |

Method A: Alcoholic Ammonia Cyclization (Standard)

This is the preferred method for maximizing yield while minimizing hydrolysis side-products.

-

Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (55 mmol) of 2-bromo-N-carbamoylacetamide in 50 mL of Ethanol .

-

Addition: Slowly add 20 mL of 25% aqueous ammonia . The solution may warm slightly.

-